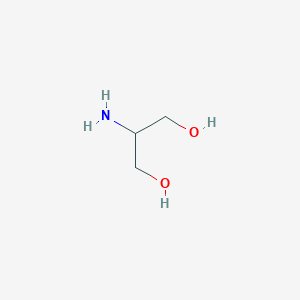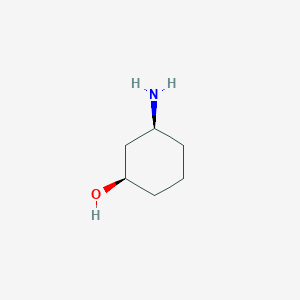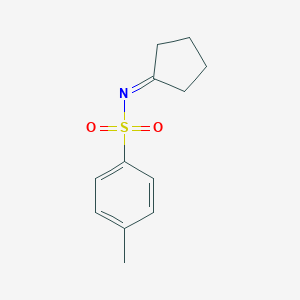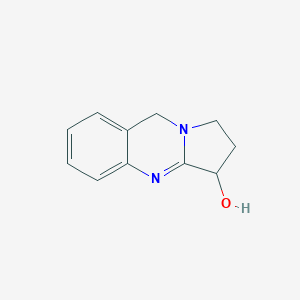
Vasicine
Vue d'ensemble
Description
Vasicine is a quinazoline alkaloid found in Justicia adhatoda and Peganum harmala . It has been compared to theophylline both in vitro and in vivo . It has also been studied in combination with the related alkaloid vasicinone .
Synthesis Analysis
Vasicine was first isolated as a pure alkaloid from the leaves of Adhatoda vasica . The chemical investigation of this alkaloid was carried out in detail after it was again isolated . The structure of vasicine was finally established to be a tricyclic heterocycle .Molecular Structure Analysis
Vasicine is a heterocyclic alkaloid possessing a privileged quinazoline nucleus . It offers both Lewis basic and acidic sites and has great potential as an organocatalyst that can activate both nucleophiles as well as electrophiles .Chemical Reactions Analysis
Vasicine has been used in the important reduction of nitroarenes to anilines . The use of Vasicine can replace flammable hydrogen gas as well as hazardous and toxic reagents .Physical And Chemical Properties Analysis
Vasicine has a molecular formula of C11H12N2O and a molar mass of 188.23 . It has a density of 1.1124 (rough estimate), a melting point of 211.5°C, and a boiling point of 323.23°C (rough estimate) . It is soluble in acetone, alcohol, and chloroform .Applications De Recherche Scientifique
- Vasicine exhibits potent anti-inflammatory effects. Research has shown that it can suppress inflammatory mediators, making it valuable for conditions like arthritis, asthma, and other inflammatory diseases .
- Vasicine acts as an antitussive (cough suppressant) and expectorant. It helps relieve coughs by reducing irritation and promoting the expulsion of mucus from the respiratory tract .
- Vasicine relaxes bronchial smooth muscles, making it useful in treating asthma and other respiratory disorders. It improves airflow and reduces bronchospasms .
- Studies have highlighted vasicine’s antimicrobial activity against bacteria, fungi, and viruses. It may be beneficial in combating infections and supporting immune health .
- Vasicine has been investigated for its potential abortifacient properties. However, caution is necessary, as high doses could lead to uterine contractions .
- Vasicine has shown promise as a natural cholinesterase inhibitor. It inhibits the breakdown of acetylcholine, a neurotransmitter associated with memory and cognition. This property makes it relevant for Alzheimer’s disease research .
Anti-Inflammatory Properties
Antitussive and Expectorant Activity
Bronchodilator and Anti-Asthmatic Effects
Antimicrobial Properties
Abortifacient Activities
Cholinesterase Inhibition for Alzheimer’s Disease
Mécanisme D'action
Target of Action
Vasicine, a quinazoline alkaloid found in Justicia adhatoda , primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and cognition. Inhibition of these enzymes can increase acetylcholine levels, potentially improving cognitive function .
Mode of Action
Vasicine acts as a potent inhibitor of AChE and BChE . By binding to these enzymes, it prevents the breakdown of acetylcholine, leading to an increase in acetylcholine levels in the synaptic cleft. This can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Biochemical Pathways
The metabolic pathway of Vasicine in vivo and in vitro mainly involves monohydroxylation, dihydroxylation, trihydroxylation, oxidation, desaturation, sulfation, and glucuronidation . These processes transform Vasicine into various metabolites, some of which also exhibit inhibitory activity against AChE and BChE, albeit weaker than Vasicine itself .
Pharmacokinetics
Vasicine undergoes extensive metabolism in the body, with a total of 72 metabolites identified in rat models . The main metabolic soft spots in the chemical structure of Vasicine are the 3-hydroxyl group and the C-9 site . Renal clearance is the major excretion pathway of Vasicine, indicating that the compound and its metabolites are primarily eliminated through the urine .
Result of Action
The inhibition of AChE and BChE by Vasicine leads to increased acetylcholine levels, which can enhance cholinergic transmission . This can potentially improve cognitive function in conditions like Alzheimer’s disease . It’s important to note that most metabolites of vasicine maintain potential inhibitory activity against ache and bche, but weaker than that of vasicine .
Action Environment
The action of Vasicine can be influenced by various environmental factors. For instance, in vitro technologies such as callus-mediated regeneration and cell suspension culture, boosted with elicitors, can enhance the accumulation of Vasicine . Additionally, the metabolic activity of Vasicine can be affected by factors such as the presence of other drugs, individual genetic variations in metabolizing enzymes, and renal function .
Safety and Hazards
Propriétés
IUPAC Name |
1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-10-5-6-13-7-8-3-1-2-4-9(8)12-11(10)13/h1-4,10,14H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIICVSCAKJMMDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CC=CC=C3N=C2C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317988 | |
| Record name | (±)-Vasicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vasicine | |
CAS RN |
6159-56-4, 6159-55-3 | |
| Record name | (±)-Vasicine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6159-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Vasicine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006159564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (±)-Vasicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vasicine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.619 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VASICINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VFV53RMC2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary mechanisms of action attributed to vasicine?
A1: Vasicine exerts its effects through multiple mechanisms, including:
- Bronchodilation: Vasicine exhibits bronchodilatory effects, potentially by stimulating β2-adrenergic receptors or inhibiting phosphodiesterase enzymes [].
- Anti-inflammatory Action: It demonstrates anti-inflammatory activity, possibly by inhibiting inflammatory mediators like prostaglandins and leukotrienes [, ].
- Antimicrobial Effects: Vasicine possesses antimicrobial properties against various bacteria and fungi, potentially disrupting cell wall synthesis or interfering with metabolic pathways [, ].
- Antioxidant Properties: It displays antioxidant activity by scavenging free radicals and protecting against oxidative stress [, ].
Q2: Does vasicine interact with the cholinergic system?
A2: Yes, research indicates that vasicine acts as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) []. This inhibition leads to increased levels of acetylcholine, a neurotransmitter involved in various functions, including muscle contraction, memory, and cognition.
Q3: Can vasicine impact biofilm formation?
A3: Studies suggest that vasicine, along with extracts from Adhatoda vasica, exhibit significant antibiofilm activity against bacteria like Streptococcus pneumoniae []. This finding highlights its potential in combating drug-resistant bacterial infections.
Q4: What is the molecular formula and weight of vasicine?
A4: Vasicine has the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol.
Q5: Which spectroscopic techniques are used to characterize vasicine?
A5: Various spectroscopic methods are employed to identify and confirm the structure of vasicine, including:
- Thin Layer Chromatography (TLC): TLC helps in initial identification and assessment of vasicine purity [, ].
- High-Performance Liquid Chromatography (HPLC): HPLC, particularly coupled with detectors like Diode Array Detection (DAD) or Mass Spectrometry (MS), enables separation and quantification of vasicine in plant extracts and formulations [, , ].
- Fourier-Transform Infrared Spectroscopy (FTIR): FTIR provides information about functional groups present in vasicine, aiding in structural elucidation [, ].
- Nuclear Magnetic Resonance (NMR): NMR spectroscopy (both 1H and 13C NMR) offers detailed structural information about the arrangement of atoms in vasicine [, ].
Q6: Is vasicine stable under different processing conditions?
A6: The stability of vasicine can be influenced by factors like temperature, pH, and exposure to light. Research suggests that microencapsulation techniques, using materials like gum acacia or maltodextrin, can enhance vasicine's stability during processing and storage [, ].
Q7: How is vasicine absorbed and distributed in the body?
A7: While detailed PK studies are limited, research indicates that vasicine is absorbed following oral administration in rats, achieving peak plasma concentrations after a few hours []. Further investigation is needed to fully understand its absorption and distribution characteristics in humans.
Q8: What are the main metabolic pathways of vasicine?
A8: Vasicine undergoes extensive metabolism, primarily in the liver, through reactions like hydroxylation, oxidation, sulfation, and glucuronidation []. These metabolic transformations can alter its activity and clearance from the body.
Q9: What in vitro models have been used to study the biological activity of vasicine?
A9: Various in vitro models are employed to investigate vasicine's effects, including:
- Enzyme Inhibition Assays: These assess vasicine's inhibitory potential against enzymes like AChE, BChE, protease, α-amylase, and α-glucosidase [, , ].
- Antioxidant Assays: Methods like DPPH radical scavenging, ABTS radical scavenging, and ferric reducing power assays evaluate vasicine's antioxidant capacity [].
- Cell Culture Studies: Researchers utilize cell lines, such as lung cancer cells (A549) and macrophages (THP-1), to study vasicine's cytotoxic and protective effects [, , ].
Q10: What in vivo models have been used to study vasicine's effects?
A11: Animal models, particularly rodents and zebrafish, are used to evaluate vasicine's therapeutic potential. Studies in rats have explored its bronchodilatory and anti-inflammatory effects [, ]. Zebrafish models have been employed to investigate its neuroprotective properties and its efficacy in mitigating neuroinflammation-induced cognitive impairment [, ].
Q11: Has vasicine been investigated for its potential in treating specific diseases?
A11: Yes, preclinical studies suggest vasicine's potential in various disease conditions:
- Respiratory Diseases: Its bronchodilatory and anti-inflammatory actions make it a potential therapeutic agent for asthma and bronchitis [].
- Neurological Disorders: Its ability to inhibit AChE and BChE and its neuroprotective effects in zebrafish models suggest its potential in Alzheimer's disease and other neurodegenerative conditions [].
- Bacterial Infections: Its antimicrobial and antibiofilm activities highlight its potential against infections, particularly those caused by drug-resistant bacteria [, ].
Q12: What are the common analytical methods used to quantify vasicine?
A12: Several analytical techniques are employed for vasicine quantification:
- High-Performance Thin Layer Chromatography (HPTLC): HPTLC, often combined with densitometry, offers a rapid and efficient way to quantify vasicine in plant material and formulations [, , , ].
- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with detectors like UV-Vis or MS, is widely used for sensitive and accurate quantification of vasicine [, , ].
- Ultra-Performance Liquid Chromatography (UPLC): UPLC, with its increased resolution and sensitivity, provides enhanced separation and quantification of vasicine, especially in complex matrices [].
Q13: Have these analytical methods been validated?
A14: Yes, researchers have validated analytical methods like HPTLC and HPLC for vasicine analysis following ICH (International Conference on Harmonisation) guidelines. Validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), ensuring the reliability and reproducibility of the analytical data [, , ].
Q14: How do structural modifications of vasicine affect its biological activity?
A15: Structural changes to the vasicine core can significantly influence its pharmacological properties. For example, studies indicate that the 3-hydroxyl group and the C-9 position are susceptible to metabolic modifications, impacting its activity and pharmacokinetic properties [, ]. Designing and synthesizing vasicine analogs with improved potency, selectivity, and metabolic stability is an active area of research.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



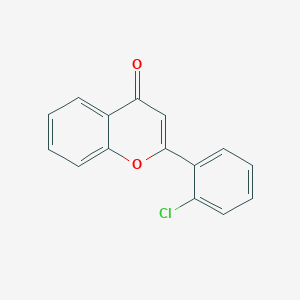
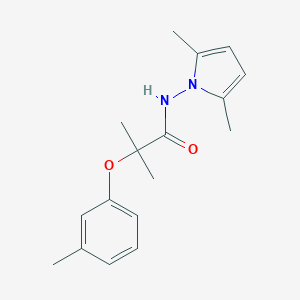
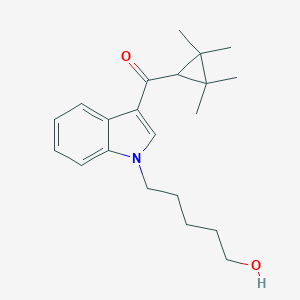
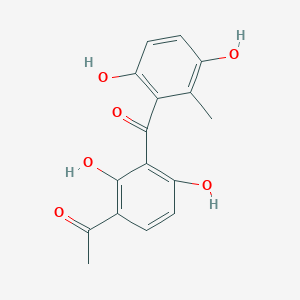

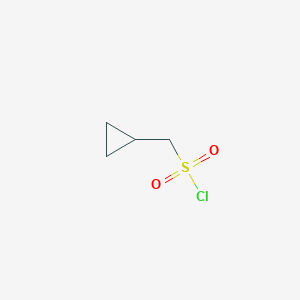


![6-[[3,5-Bis(trifluoromethyl)phenyl]methyl-[2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl]amino]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,4,5-tetrol](/img/structure/B45259.png)

